

An In-depth Technical Guide to 6-Bromophthalazin-1(2H)-one

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Compound of Interest

Compound Name: 6-Bromophthalazin-1(2H)-one

Cat. No.: B1279473

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This technical guide provides a comprehensive overview of **6-Bromophthalazin-1(2H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Core Molecular Data

6-Bromophthalazin-1(2H)-one is a brominated derivative of the phthalazinone core structure. Its key molecular identifiers and properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₈ H ₅ BrN ₂ O	[1] [2] [3]
Molecular Weight	225.04 g/mol	[1] [2] [3]
IUPAC Name	6-bromo-2H-phthalazin-1-one	[1]
CAS Number	75884-70-7	[3]
Appearance	White to yellow solid	[3]

Synthetic Protocols

The synthesis of phthalazinone derivatives is a critical area of research, enabling the exploration of their structure-activity relationships. While specific protocols for **6-**

Bromophthalazin-1(2H)-one can vary, a general and illustrative synthetic approach for a related aminophthalazinone derivative is presented below, based on palladium-catalyzed amination. This highlights a common strategy for functionalizing the phthalazinone scaffold.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Aminophthalazin-1(2H)-ones

This protocol describes a multicomponent reaction (MCR) for the synthesis of 4-aminophthalazin-1(2H)-ones, which are structurally related to the core topic and illustrate a modern synthetic strategy.^[4]

Materials:

- Substituted o-(pseudo)halobenzoate
- Isocyanide
- Hydrazine monohydrate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Dimethyl sulfoxide (DMSO)
- Diisopropylethylamine ($i\text{-Pr}_2\text{NH}$) (for reactions with substituted hydrazines)

Procedure:

- To a microwave vial, add the o-(pseudo)halobenzoate (0.50 mmol), isocyanide (0.75 mmol), hydrazine monohydrate (1.05 mmol), $\text{Pd}(\text{OAc})_2$ (2 mol %), and XantPhos (4 mol %).^[4]
- Add DMSO (2.5 mL) to the vial.
- Seal the vial and heat the reaction mixture to 150 °C for 5 minutes using a microwave reactor.^[4]
- After cooling, the reaction mixture can be subjected to standard purification techniques (e.g., column chromatography) to isolate the desired 4-aminophthalazin-1(2H)-one product.^[4]

For reactions involving substituted hydrazines, 1.25 mmol of the hydrazine and 1.5 mmol of i-Pr₂NH are used.[4]

Biological Significance and Potential Applications

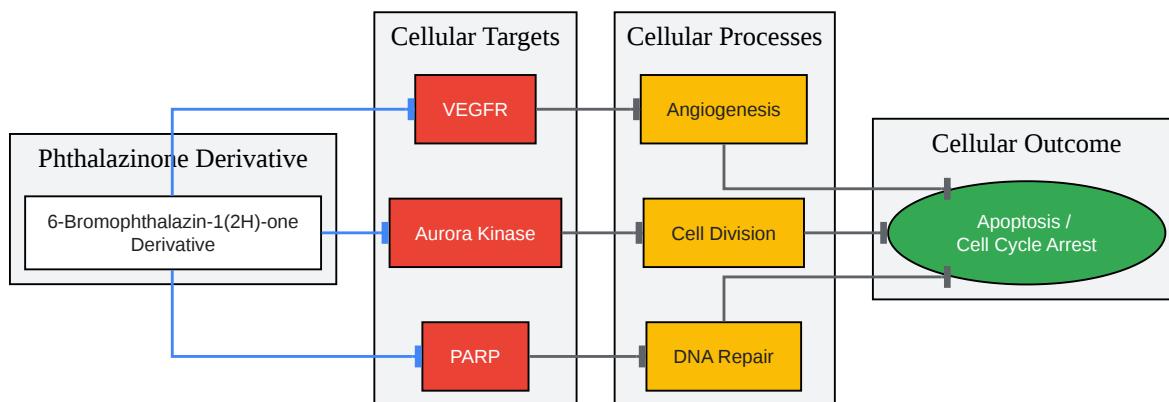
Phthalazinone derivatives are recognized as privileged scaffolds in drug discovery, possessing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[5] Several phthalazinone-based compounds have been investigated as potent inhibitors of various protein kinases and enzymes involved in cancer progression.

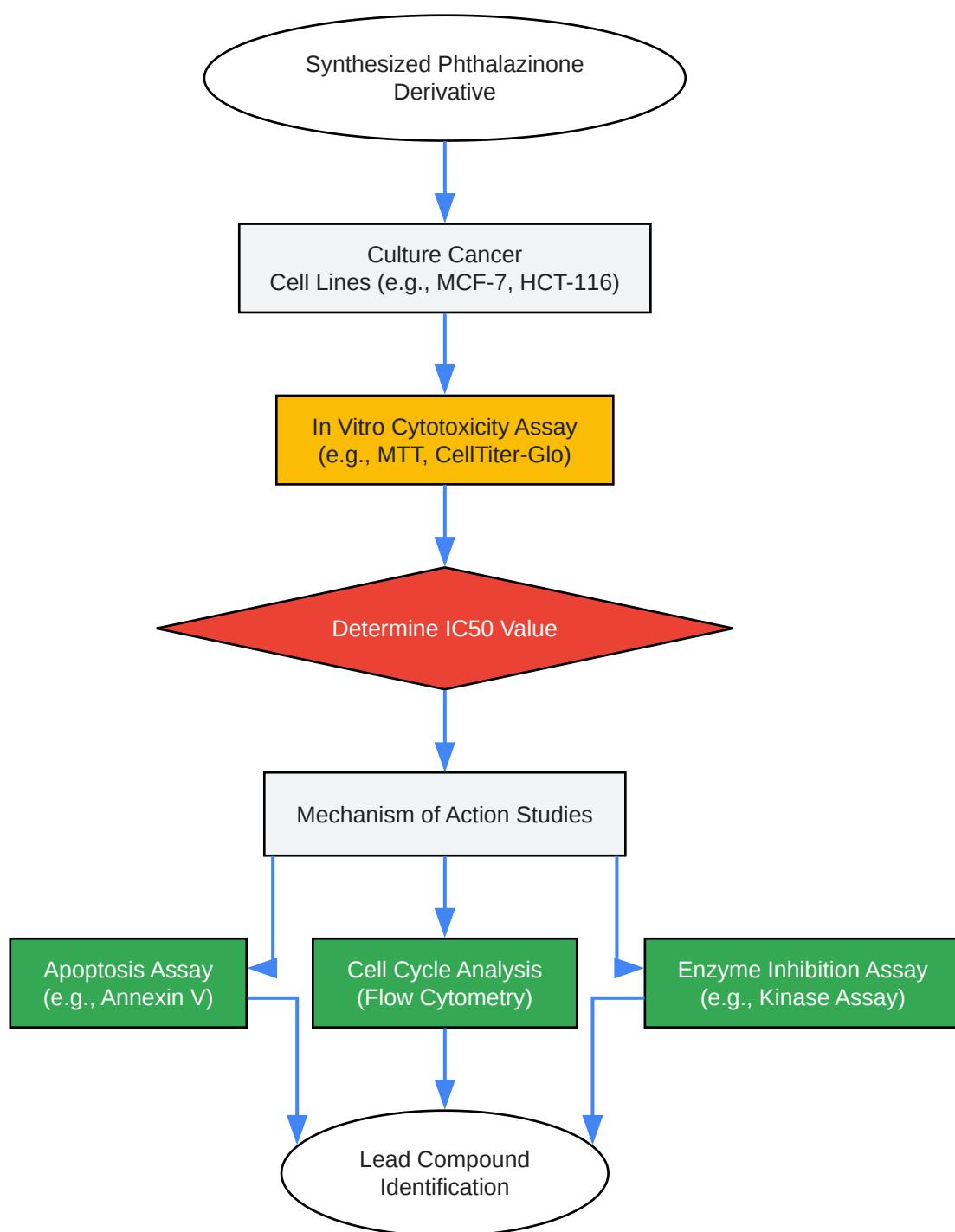
The bromination at the 6-position of the phthalazinone core, as in **6-Bromophthalazin-1(2H)-one**, provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug screening and development.

Potential Mechanism of Action in Oncology

Derivatives of the phthalazinone scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for tumor growth and survival. Notably, these compounds have been identified as inhibitors of:

- Poly (ADP-ribose) polymerase (PARP): Involved in DNA repair, PARP inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.[6][7]
- Aurora Kinases: These are serine/threonine kinases that play a critical role in cell division, and their inhibition can lead to mitotic arrest and apoptosis.[6][7]
- Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8][9]
- p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer cell proliferation and survival. [6][7]





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